molecular formula C21H16BrNO3 B10945989 Methyl 4-(6-bromo-2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate

Methyl 4-(6-bromo-2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate

Cat. No.: B10945989
M. Wt: 410.3 g/mol
InChI Key: JNZHJNVULVZWRQ-UHFFFAOYSA-N
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Description

Methyl 4-(6-bromo-2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a bromine atom, a quinoline moiety, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-bromo-2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by bromination and esterification steps.

    Quinoline Core Synthesis: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Bromination: The quinoline derivative is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Esterification: The final step involves the esterification of the brominated quinoline with methyl 4-hydroxybenzoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-bromo-2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the quinoline moiety can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or DMF.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chlor

Properties

Molecular Formula

C21H16BrNO3

Molecular Weight

410.3 g/mol

IUPAC Name

methyl 4-(6-bromo-2-oxo-3,4-dihydro-1H-benzo[h]quinolin-4-yl)benzoate

InChI

InChI=1S/C21H16BrNO3/c1-26-21(25)13-8-6-12(7-9-13)16-11-19(24)23-20-15-5-3-2-4-14(15)18(22)10-17(16)20/h2-10,16H,11H2,1H3,(H,23,24)

InChI Key

JNZHJNVULVZWRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br

Origin of Product

United States

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